4-TERT-BUTYLANILINE-D15 4-TERT-BUTYLANILINE-D15
Brand Name: Vulcanchem
CAS No.: 1219794-71-4
VCID: VC0035765
InChI: InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2
SMILES: CC(C)(C)C1=CC=C(C=C1)N
Molecular Formula: C10H15N
Molecular Weight: 164.329

4-TERT-BUTYLANILINE-D15

CAS No.: 1219794-71-4

Cat. No.: VC0035765

Molecular Formula: C10H15N

Molecular Weight: 164.329

* For research use only. Not for human or veterinary use.

4-TERT-BUTYLANILINE-D15 - 1219794-71-4

CAS No. 1219794-71-4
Molecular Formula C10H15N
Molecular Weight 164.329
IUPAC Name N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline
Standard InChI InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2
Standard InChI Key WRDWWAVNELMWAM-JYJYZAGRSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)N

Synthesis

The synthesis of 4-tert-butylaniline-D15 involves the catalytic exchange of hydrogen atoms with deuterium. Common methods include:

  • Catalytic Exchange:

    • Deuterium gas (D2D_2) is used in the presence of a catalyst like palladium on carbon.

    • The reaction is conducted under high pressure and elevated temperatures to ensure efficient deuteration.

  • Industrial Production:

    • High-pressure reactors and continuous flow systems are employed for large-scale synthesis.

    • Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry ensure product purity and isotopic incorporation.

Applications

4-Tert-butylaniline-D15 is widely used in various scientific fields due to its unique isotopic labeling properties:

Analytical Chemistry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Deuterium labeling reduces background signals from hydrogen in NMR spectra.

    • Facilitates precise tracking of molecular transformations.

  • Mass Spectrometry (MS):

    • Allows for differentiation between labeled and unlabeled molecules.

    • Useful in studying reaction intermediates and products .

Pharmacokinetics

  • Used to trace drug absorption, distribution, metabolism, and excretion.

  • Enables the study of metabolic pathways with minimal interference from naturally occurring isotopes.

Organic Synthesis

  • Serves as a stable isotopically labeled reagent.

  • Facilitates mechanistic studies and kinetic isotope effect experiments.

  • Enhances understanding of reaction pathways and optimization of synthetic routes .

Mechanism of Action

The primary utility of 4-tert-butylaniline-D15 lies in its role as a tracer molecule. The incorporation of deuterium enables:

  • Precise tracking of molecular interactions using NMR or MS.

  • Elucidation of reaction mechanisms in complex chemical systems.

  • Investigation of isotope effects on reaction kinetics.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
4-Tert-butylanilineC10H15NC_{10}H_{15}NNon-deuterated parent compound; widely used in synthesis
N,N-Dimethyl-4-tert-butylanilineC12H17NC_{12}H_{17}NContains dimethyl groups; different steric effects
3-Tert-butylanilineC10H15NC_{10}H_{15}NIsomer with altered reactivity

The unique feature of 4-tert-butylaniline-D15 is its isotopic labeling with deuterium, which significantly enhances its utility compared to non-labeled analogs.

Safety and Handling

While specific safety data for the deuterated compound is limited, general precautions for handling aromatic amines apply:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood to avoid inhalation of vapors.

  • Store at room temperature away from moisture and direct sunlight .

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